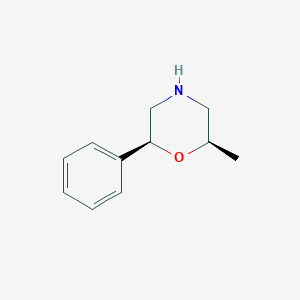![molecular formula C9H13NOSi B6283770 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole CAS No. 2344681-35-0](/img/no-structure.png)
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “5-methyl” part indicates a methyl group attached to the 5th carbon of the oxazole ring. The “[2-(trimethylsilyl)ethynyl]” part suggests an ethynyl group (a carbon-carbon triple bond) attached to the 2nd carbon of the ring, with a trimethylsilyl group attached to the ethynyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered oxazole ring with various substituents attached at the 2nd and 5th carbons. The exact structure would depend on the specific locations and orientations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific reagents and conditions used. The presence of the ethynyl group could potentially allow for reactions involving the formation or breaking of carbon-carbon triple bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific chemical structure. For example, similar compounds like “4-[(Trimethylsilyl)ethynyl]benzaldehyde” have a molecular weight of 202.32 and a melting point of 66-70 °C .Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would likely depend on its specific chemical structure and how it is handled. For example, similar compounds like “2-[(Trimethylsilyl)ethynyl]aniline” are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-2-nitropropane", "2-bromoethyltrimethylsilane", "Sodium hydride", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Oxalyl chloride", "Dimethylformamide", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-2-nitropropane with sodium borohydride in methanol to yield 2-methyl-2-aminopropane", "Step 2: Alkylation of 2-methyl-2-aminopropane with 2-bromoethyltrimethylsilane in the presence of sodium hydride in dimethylformamide to yield 2-(trimethylsilyl)ethylamine", "Step 3: Reaction of 2-(trimethylsilyl)ethylamine with oxalyl chloride in the presence of dimethylformamide to yield 2-(trimethylsilyl)acetonitrile", "Step 4: Addition of acetic anhydride and triethylamine to 2-(trimethylsilyl)acetonitrile in ethyl acetate to yield 2-(trimethylsilyl)acetamide", "Step 5: Reaction of 2-(trimethylsilyl)acetamide with acetic acid and hydrochloric acid to yield 5-methyl-4-(2-(trimethylsilyl)ethyl)-1,2-oxazole", "Step 6: Removal of the trimethylsilyl group using sodium bicarbonate and water to yield 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole" ] } | |
CAS-Nummer |
2344681-35-0 |
Molekularformel |
C9H13NOSi |
Molekulargewicht |
179.3 |
Reinheit |
80 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



